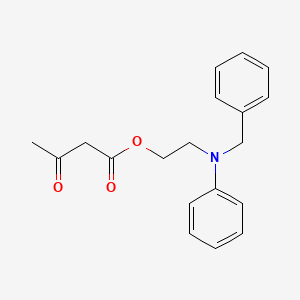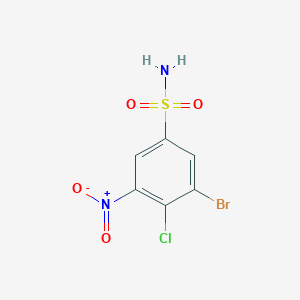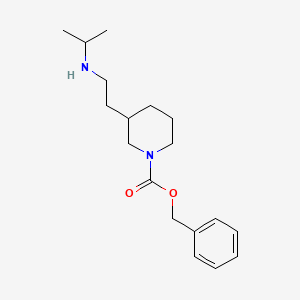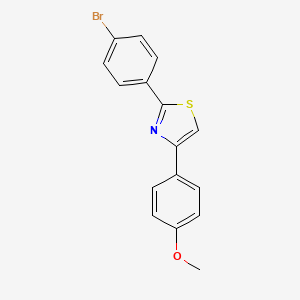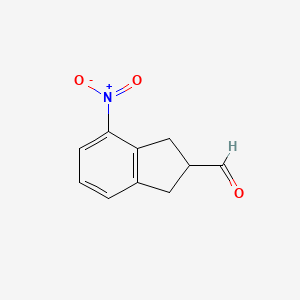
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a nitro group and an indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be achieved through several methods:
Oxidation Method: This involves the oxidation of 4-nitro-2,3-dihydro-1H-indene-2-methanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxy Substitution Method: This method involves the reaction of 4-nitro-2,3-dihydro-1H-indene-2-methanol with an acidic solution, followed by acid-catalyzed dehydration to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
Oxidation: 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 4-amino-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds such as:
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-indene-3-carbaldehyde: Has a different position of the aldehyde group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
FROFHGIDUFUGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


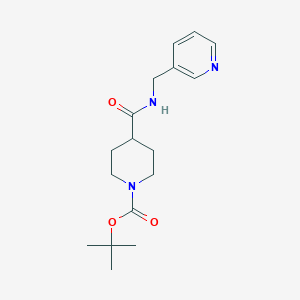
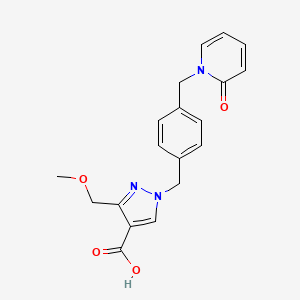
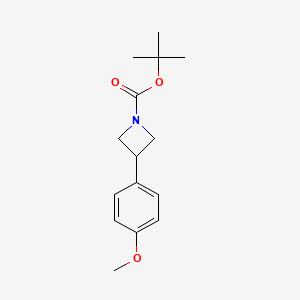


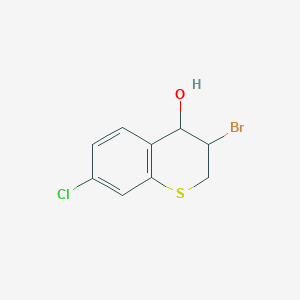
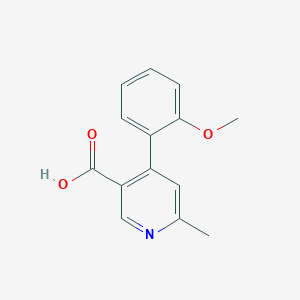
![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
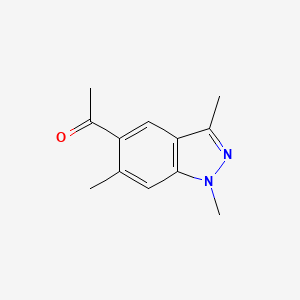
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)
